molecular formula C17H13BrN2O3S B5074170 (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5074170
M. Wt: 405.3 g/mol
InChI Key: YBKSJGMNURPRDN-MDWZMJQESA-N
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Description

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a bromothiophene moiety and a dimethylphenyl group attached to a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method starts with the preparation of the bromothiophene derivative, which is then reacted with a suitable aldehyde to form the corresponding intermediate. This intermediate undergoes a condensation reaction with a pyrimidine trione derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the double bond into a single bond.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding dehalogenated or hydrogenated derivatives.

Scientific Research Applications

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes or receptors, modulating their activity. Additionally, the compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its bromothiophene moiety and pyrimidine trione core make it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-9-3-4-11(7-10(9)2)20-16(22)13(15(21)19-17(20)23)8-12-5-6-14(18)24-12/h3-8H,1-2H3,(H,19,21,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKSJGMNURPRDN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Br)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(S3)Br)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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